Differential Kinase Selectivity Profile: ITK > BTK >> ETK
CTA056 exhibits a graded inhibition profile across Tec family kinases, with an IC50 of 100 nM for ITK, 400 nM for BTK, and 5 μM for ETK [1]. In contrast, BMS-509744 shows high ITK potency (IC50 = 19 nM) but minimal activity against BTK (IC50 > 1 μM) [2]. Ibrutinib, while a potent BTK inhibitor (IC50 = 0.5 nM), shows only weak ITK inhibition (IC50 = 10.7 μM) [3]. CTA056 provides a unique intermediate profile that allows investigation of ITK-driven signaling with predictable BTK co-inhibition, a feature absent in more selective ITK agents.
| Evidence Dimension | IC50 values for ITK, BTK, and ETK |
|---|---|
| Target Compound Data | ITK: 0.1 μM, BTK: 0.4 μM, ETK: 5 μM |
| Comparator Or Baseline | BMS-509744: ITK = 0.019 μM, BTK = >1 μM; Ibrutinib: ITK = 10.7 μM, BTK = 0.0005 μM |
| Quantified Difference | CTA056 has 5.3-fold higher ITK IC50 than BMS-509744 but 107-fold lower than ibrutinib; BTK IC50 is intermediate |
| Conditions | In vitro kinase activity assays using purified kinases and TLC detection with 33P-labeled ATP [1] |
Why This Matters
Researchers studying ITK-BTK crosstalk or requiring balanced inhibition of both kinases will find CTA056's profile more relevant than highly selective ITK or BTK agents.
- [1] Guo W, et al. Mol Pharmacol. 2012;82(5):938-47. Table 1: IC50 values for ITK, BTK, ETK, and other kinases. View Source
- [2] Lin TA, et al. Biochemistry. 2004;43(34):11056-62. BMS-509744 kinase selectivity data. View Source
- [3] Honigberg LA, et al. Proc Natl Acad Sci U S A. 2010;107(29):13075-80. Ibrutinib kinase inhibition profile. View Source
